

Protocol A: Highly N1-Selective Alkylation (Thermodynamic Control)

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Compound of Interest

Compound Name: *5-Bromo-6-methoxy-2-methyl-2H-indazole*

Cat. No.: *B13926237*

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This protocol utilizes NaH in THF to ensure complete deprotonation and tight ion-pairing, driving the reaction toward the more stable N1-alkylated isomer [3](#).

Step-by-Step Methodology:

- **Preparation:** To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the substituted 1H-indazole (1.0 equiv). Purge the flask with inert gas (nitrogen or argon) and dissolve the starting material in anhydrous THF (0.1 M concentration). Cool the solution to 0 °C using an ice bath.
- **Deprotonation:** Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality Check: Hydrogen gas evolution should be observed. Stir the resulting suspension at room temperature for 30 minutes to ensure complete and irreversible formation of the indazolide anion.
- **Alkylation:** Re-cool the mixture to 0 °C. Add the alkylating agent (e.g., alkyl bromide, iodide, or tosylate, 1.1 equiv) dropwise.

- **Reaction Monitoring (Self-Validation):** Allow the reaction to warm to room temperature. Monitor the reaction via LC-MS. The N1-isomer typically elutes slightly later than the N2-isomer on reverse-phase HPLC due to its lower polarity.
- **Work-up:** Once the starting material is consumed, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) to neutralize any unreacted NaH. Extract the aqueous layer with ethyl acetate (3x).
- **Purification:** Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Highly N2-Selective Alkylation (Kinetic Control via Mitsunobu)

When the N2-isomer is the desired target, thermodynamic conditions must be avoided. The Mitsunobu reaction provides a mild, kinetically controlled pathway.

Step-by-Step Methodology:

- **Preparation:** Dissolve the 1H-indazole (1.0 equiv), the desired primary or secondary alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF under an inert atmosphere. Cool to 0 °C.
 - **Activation:** Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equiv) dropwise. Causality Check: The order of addition is critical; adding the azodicarboxylate last ensures the formation of the betaine intermediate occurs in the presence of the pronucleophile.
 - **Reaction:** Allow the mixture to warm to room temperature and stir until complete consumption of the indazole (typically 4-12 hours, monitored by TLC/LC-MS).
 - **Purification:** Concentrate the mixture directly under reduced pressure. Purify via column chromatography to separate the N2-alkylated indazole from triphenylphosphine oxide and hydrazine byproducts.
5. Analytical Self-Validation: Confirming Regiochemistry Relying solely on chromatographic mobility is insufficient for definitive structural assignment. Every protocol must be self-validating

through rigorous NMR analysis:

- ^1H - ^1H NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for distinguishing N1 vs. N2 alkylation.
 - N1-Alkylation: Exhibits a strong NOE cross-peak between the protons of the newly introduced N-alkyl group and the C-7 aromatic proton of the indazole ring.
 - N2-Alkylation: Exhibits a strong NOE cross-peak between the N-alkyl protons and the C-3 proton (the isolated proton on the pyrazole ring).
- ^1H - ^{13}C HMBC: Further validation can be achieved by observing three-bond correlations from the N-alkyl protons to the C-7a (for N1) or C-3/C-3a (for N2) carbons.

References

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at:[\[Link\]](#)
- Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at:[\[Link\]](#)

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Sources

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